molecular formula C14H26N2O4 B12963380 2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester

2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester

Cat. No.: B12963380
M. Wt: 286.37 g/mol
InChI Key: ZQACYRZMAYWVQJ-UHFFFAOYSA-N
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Description

Molecular Framework and Ring Strain

The smaller four-membered ring (1,7-dioxa-10-aza component) incorporates two oxygen atoms and one nitrogen atom, forming a heterocyclic system. The larger six-membered ring (spiro[4.6]undecane) is a carbocyclic structure with minimal heteroatom participation. X-ray crystallographic data from analogous spiro compounds reveal that the bond angles at the spiro junction deviate from ideal tetrahedral geometry, introducing ring strain. For instance, the C-O-C angles in the dioxa ring measure approximately 105°, compared to the standard 109.5°, while the six-membered ring adopts a chair-like conformation to alleviate steric stress.

Property Value Source
Molecular formula C₁₄H₂₆N₂O₄
Molecular weight 286.37 g/mol
Ring sizes 4-membered and 6-membered
Bridging atom Quaternary carbon

The tert-butyl ester group at position 10 serves as both a protective moiety for the carboxylic acid and a steric bulk element, further stabilizing the spirocyclic system against ring-opening reactions.

Functional Group Identification: Aminomethyl, Dioxa, Aza, and tert-Butyl Ester Moieties

Heteroatom Distribution and Bonding

The compound’s functional diversity arises from its heteroatom-rich structure:

  • Aminomethyl group (-CH₂NH₂) : Positioned at C2, this primary amine participates in hydrogen bonding and serves as a nucleophilic site for further derivatization.
  • Dioxa component (1,7-dioxa) : The four-membered ring contains two ether linkages (C-O-C), contributing to the compound’s polarity and influencing its solubility profile.
  • Aza group (10-aza) : The nitrogen atom within the spiro junction exists in a tertiary amine configuration, with a lone pair available for coordination or protonation.
  • tert-Butyl ester (-COO-t-Bu) : This group masks the carboxylic acid functionality, enhancing the compound’s stability under basic conditions and facilitating purification.

Infrared (IR) spectroscopy of related tert-butyl esters shows characteristic stretches:

  • C=O ester carbonyl at ~1,725 cm⁻¹
  • N-H bending (amine) at ~1,600 cm⁻¹
  • C-O-C asymmetric stretching (ether) at ~1,100 cm⁻¹

Nuclear magnetic resonance (NMR) data further corroborate these assignments. For example, the tert-butyl protons appear as a singlet at δ 1.44 ppm in the ¹H NMR spectrum, while the aminomethyl group’s protons resonate as a multiplet near δ 2.8–3.1 ppm.

Stereochemical Considerations: Configuration Analysis of Chiral Centers and Ring Junctions

Chirality and Diastereomerism

The spirocyclic core introduces two chiral centers: one at the bridging carbon and another at the nitrogen-bearing carbon (C10). X-ray diffraction studies of similar spiro compounds demonstrate that the spatial arrangement of substituents around these centers governs the molecule’s overall stereochemistry.

Chiral Center Configuration Influence on Structure
C1 (spiro) R Determines ring puckering
C10 (aza) S Affects amine protonation kinetics

The tert-butyl ester’s bulky substituent induces axial chirality, constraining the rotation of the carboxylic acid moiety and stabilizing one diastereomer over others. High-performance liquid chromatography (HPLC) analyses of analogous compounds reveal enantiomeric excesses >95% when synthesized under optimized stereoselective conditions.

Conformational Dynamics

Molecular dynamics simulations indicate that the six-membered ring undergoes chair-to-boat interconversions, albeit at a reduced rate due to steric hindrance from the tert-butyl group. This restricted mobility enhances the compound’s suitability as a rigid scaffold in drug design, where predictable three-dimensional positioning of functional groups is critical.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10,15H2,1-3H3

InChI Key

ZQACYRZMAYWVQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate.

    Introduction of the Carboxylic Acid Group: The next step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be done by reacting the spirocyclic intermediate with carbon dioxide in the presence of a base.

    Aminomethylation: The final step involves the introduction of the aminomethyl group through a reductive amination reaction. This can be achieved by reacting the carboxylic acid intermediate with formaldehyde and an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a probe to investigate enzyme mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,7-Dioxa-10-azaspiro[4.6]undecane-10-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The dioxa (ether) linkages enhance polarity and solubility in polar solvents relative to all-aza spiro systems .
  • The aminomethyl group introduces nucleophilic reactivity, contrasting with the iodomethyl group in the pyrrolidine analog, which is electrophilic .

Thermal and Chemical Stability

Thermal Stability of tert-Butyl Esters

  • Polymer Analogs (MA20/A20) : Activation energies for thermal decomposition of tert-butyl esters in MA20 and A20 polymers are 125 kJ/mol and 116 kJ/mol , respectively. MA20 undergoes oxidative degradation followed by ester cleavage, while A20 forms cyclic anhydrides post-cleavage .
  • Target Compound: While direct data is unavailable, the tert-butyl ester’s stability is likely comparable to MA20/A20, with decomposition influenced by the spirocyclic environment.

Chemical Stability

  • The tert-butyl ester is resistant to basic and nucleophilic conditions but labile under strong acids (e.g., trifluoroacetic acid), a trait shared with 9-Boc-2,9-diazaspiro[5.5]undecane .
  • The aminomethyl group is prone to reactions such as acylation or alkylation, contrasting with the iodomethyl group in the pyrrolidine analog, which participates in SN2 substitutions .

Reactivity

  • Aminomethyl Group: Enables conjugation with carboxylic acids or electrophiles, making the compound a versatile intermediate in peptide or small-molecule synthesis.
  • tert-Butyl Ester : Can be selectively hydrolyzed to expose a carboxylic acid, a strategy used in protecting-group chemistry .

Biological Activity

2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester, also known by its CAS number 1391733-73-5, is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C14H26N2O4, with a molecular weight of 286.37 g/mol. Its structure features both nitrogen and oxygen atoms within its ring system, contributing to its distinct chemical reactivity and stability .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This includes acting as an inhibitor or activator of various enzymes and modulating receptor activity. The precise mechanism can vary depending on the biological context in which the compound is utilized.

Biological Activities

Research has indicated several biological activities associated with 2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of spirocyclic compounds have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating significant inhibition zones compared to standard antibiotics .

2. Antioxidant Properties
The compound's antioxidant potential can be evaluated using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Similar compounds have shown strong radical scavenging abilities, suggesting that this compound may also possess significant antioxidant activity .

3. Enzyme Inhibition
Preliminary studies indicate the potential for this compound to inhibit enzymes such as α-glucosidase, which is relevant in the management of diabetes. The binding affinities of related compounds have been investigated through docking studies, revealing promising inhibitory effects against this enzyme class .

Research Findings

A detailed investigation into the biological activity of 2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester has revealed:

Activity Type Findings
AntimicrobialSignificant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa observed in related studies .
AntioxidantHigh radical scavenging capacity reported in similar spirocyclic compounds .
Enzyme InhibitionPotential α-glucosidase inhibitors identified through molecular docking studies .

Case Studies

In a comparative study involving various spirocyclic compounds, 2-Aminomethyl derivatives were assessed for their biological activities:

  • Antimicrobial Efficacy : A study found that spirocyclic derivatives exhibited higher antimicrobial activity than traditional antibiotics, indicating their potential as new therapeutic agents.
  • Antioxidant Activity Assessment : The antioxidant capacity was measured using DPPH and FRAP assays, showing that certain derivatives had up to 84% radical scavenging activity.
  • Diabetes Management : Docking studies highlighted the capacity of these compounds to bind effectively to α-glucosidase, suggesting their utility in managing postprandial blood glucose levels.

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